2-Fluoro-4-nitrobenzamide

Übersicht

Beschreibung

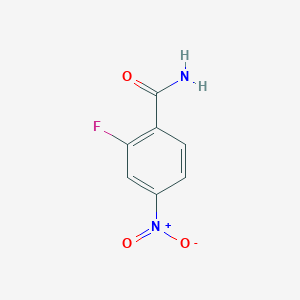

2-Fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.125 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core

Wirkmechanismus

Mode of Action

It is known that nitrobenzamides can act as electrophiles, potentially undergoing reactions with nucleophiles in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-4-nitrobenzamide . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrobenzamide typically involves the nitration of 2-fluorobenzamide. One common method includes the reaction of 2-fluorobenzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 2-Fluoro-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-4-nitrobenzoic acid

- 2-Fluoro-4-nitrobenzaldehyde

- 2-Fluoro-4-nitrobenzonitrile

Comparison: 2-Fluoro-4-nitrobenzamide is unique due to the presence of both a fluorine atom and a nitro group on the benzamide core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. For instance, 2-Fluoro-4-nitrobenzoic acid lacks the amide functionality, which limits its reactivity in certain biochemical applications .

Biologische Aktivität

2-Fluoro-4-nitrobenzamide (C₇H₅FN₂O₃) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its enzyme inhibition properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom at the 2-position and a nitro group at the 4-position, along with an amide functional group. Its molecular weight is 184.13 g/mol. The presence of the fluorine atom and nitro group is significant for its biological activity, contributing to its potency and selectivity in various biological systems .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of urokinase-type plasminogen activator (uPA). This enzyme plays a crucial role in fibrinolysis and cell migration, making it a target for therapeutic interventions in conditions such as cancer metastasis and thrombosis. Studies have shown that the compound effectively inhibits uPA activity, suggesting its potential use in developing anti-cancer therapies .

Antimicrobial Properties

In addition to its enzyme inhibition capabilities, this compound has been evaluated for its antimicrobial properties. A study highlighted that derivatives of similar compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. This suggests that structural modifications of this compound could lead to new antitubercular agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including mechanochemical techniques. For instance, one method involves reacting 4-nitrobenzoyl chloride with an appropriate amine in the presence of a base under mechanochemical conditions to yield the desired product efficiently .

Comparison of Synthesis Methods

| Method | Description | Yield | Notes |

|---|---|---|---|

| Mechanochemical Synthesis | Reaction using a ball mill with amine and acyl chloride | High | Eco-friendly and efficient |

| Traditional Organic Synthesis | Conventional heating methods with solvents | Moderate | Requires careful handling of reagents |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

- Antitubercular Activity : A study on related compounds indicated that modifications could enhance activity against M. tuberculosis, suggesting that further research into this compound derivatives could yield promising therapeutic agents .

- Urokinase Inhibition : Investigations into the inhibitory effects on uPA demonstrated that this compound could significantly reduce enzyme activity, highlighting its potential role in cancer treatment strategies.

- Safety Profile Assessment : In vitro evaluations have shown that certain derivatives exhibit low cytotoxicity against normal cell lines, indicating a favorable safety profile for further development as therapeutic agents .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for exploration:

- Structural Modifications : Investigating how variations in substituent positions affect biological activity could lead to more potent derivatives.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound inhibits uPA and other targets will enhance its therapeutic profiling.

- Broad Spectrum Activity : Further studies could explore its efficacy against other pathogens, expanding its potential applications beyond tuberculosis.

Eigenschaften

IUPAC Name |

2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXSYLXWAVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617997 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-32-3 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using a phase transfer catalyst in the synthesis of 2-Fluoro-4-nitrobenzoic acid?

A1: The synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene involves an oxidation reaction using potassium permanganate []. Potassium permanganate is a strong oxidizing agent, but it is not readily soluble in organic solvents, while 2-fluoro-4-nitrotoluene is. This difference in solubility can hinder the reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.